methanone CAS No. 1114850-69-9](/img/structure/B2499704.png)

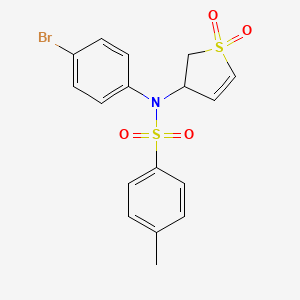

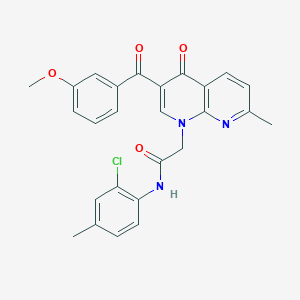

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Fate and Behavior

The study of benzophenone derivatives in aqueous solutions provides insights into their environmental fate and behavior. For example, benzophenone-8 (BP8), a compound structurally related to the queried chemical, exhibits significant reactivity towards free available chlorine, following a pseudo-first order kinetic profile. Its degradation products, primarily monochlorinated and dichlorinated, are influenced by factors such as pH and chlorine concentration. This research highlights the environmental dynamics of benzophenone derivatives, which could be relevant for understanding similar compounds like the one (Santos & Esteves da Silva, 2019).

Antioxidant Properties

Compounds with structural similarities to the queried chemical have been synthesized and assessed for their antioxidant properties. For instance, a study synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The research found that these synthesized compounds, particularly those with multiple phenolic rings and hydroxyl groups, demonstrated effective antioxidant power. This suggests potential applications of related benzophenone derivatives in areas requiring antioxidant properties (Çetinkaya et al., 2012).

Antimicrobial and Antifungal Activities

Benzophenone derivatives have been shown to possess antimicrobial and antifungal activities. A study focusing on a derivative from Securidaca longepedunculata Fresen revealed that it exhibited antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Aspergillus fumigatus. This indicates that compounds structurally similar to 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone might be explored for their potential antimicrobial and antifungal properties (Joseph et al., 2006).

Antiproliferative and Vascular Disrupting Agents

Certain benzophenone derivatives exhibit antiproliferative activities and potential as vascular disrupting agents. A study reported that 2-hydroxy-3,4,5-trimethoxybenzophenones showed significant antiproliferative activity against cancer cells and displayed tubulin affinity. These findings suggest that similar compounds could be researched for their antiproliferative properties and potential applications in cancer treatment (Chang et al., 2014).

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact structure and functional groups present.

Mode of Action

The mode of action would involve the compound interacting with its target receptors, leading to changes in cellular processes. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple receptors .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in cell growth, it could potentially have anticancer effects .

properties

IUPAC Name |

[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO4S/c1-29-18-8-6-14(7-9-18)22(26)21-13-25(17-11-15(23)10-16(24)12-17)19-4-2-3-5-20(19)30(21,27)28/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBIJIFCZUAMBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2499637.png)

![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)